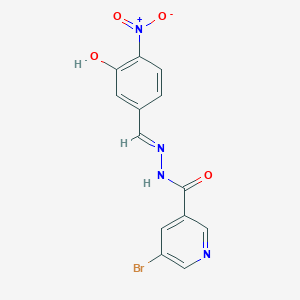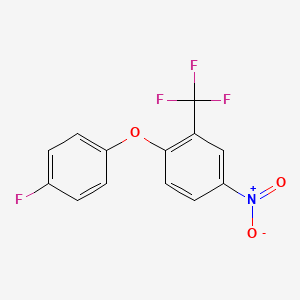![molecular formula C20H31N3O3S B5603120 N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, including those similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, are typically synthesized through multi-step reactions involving nucleophilic substitution, reduction, and functional group transformations. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the importance of substituents and structural modifications in the piperidine scaffold for enhanced activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the targeted compound, is characterized by the presence of a piperidine ring, a common feature that imparts significant chemical and biological properties. X-ray crystallography, NMR, and other spectroscopic methods are often used to determine the precise molecular configuration. For instance, Naveen et al. (2007) utilized X-ray crystallography to investigate the structure of a related piperidine derivative, revealing insights into its conformation and bonding characteristics (Naveen et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, which are crucial for the synthesis and modification of these compounds. The reactivity can be influenced by the nature of substituents on the piperidine ring and the surrounding functional groups. The work of Vinaya et al. (2009) on the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlights the significance of chemical modifications for biological activity (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study synthesized a series of piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, indicating the potential of these compounds, including N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, as potent inhibitors of acetylcholinesterase, suggesting applications in treating conditions like dementia. The particular compound was noted for its high affinity and substantial increase in acetylcholine content in rat brains, proposing it as a candidate for antidementia agent development (Sugimoto et al., 1990).
Serotonin Receptor Agonism
Research into benzamide derivatives with a polar substituent group at the piperidine ring showed effects on gastrointestinal motility, indicating potential as prokinetic agents. These studies highlight the versatility of piperidine derivatives in modulating receptor activity, which could extend to compounds like this compound, for therapeutic purposes beyond their established use (Sonda et al., 2004).
Na+/H+ Antiporter Inhibition
In the context of acute myocardial infarction treatment, benzoylguanidines, which include structural similarities to this compound, have been identified as potent Na+/H+ exchanger inhibitors. These compounds offer a protective effect against cardiac ischemia and reperfusion damage, underscoring the potential for piperidine derivatives in cardiovascular therapeutic applications (Baumgarth et al., 1997).
Antioxidant and Anticholinesterase Activities
A study on sulfonyl hydrazone scaffolds and piperidine rings, important in medicinal chemistry, showed significant antioxidant capacity and anticholinesterase activity. This research suggests that derivatives of this compound could be explored for their antioxidant properties and efficacy in inhibiting cholinesterase enzymes (Karaman et al., 2016).
Propiedades
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16-5-3-11-22(14-16)19-9-7-17(8-10-19)13-21-20(24)18-6-4-12-23(15-18)27(2,25)26/h7-10,16,18H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMXKAHIEGLKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)
![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)


![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)
